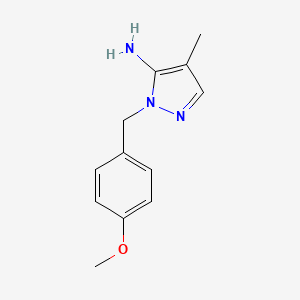

1-(4-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine

説明

1-(4-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine is a pyrazole derivative characterized by a 4-methoxybenzyl group at position 1, a methyl group at position 4, and an amine at position 5 of the pyrazole ring. The 4-methoxybenzyl moiety contributes to electronic and steric properties, influencing reactivity and biological activity.

特性

IUPAC Name |

2-[(4-methoxyphenyl)methyl]-4-methylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-9-7-14-15(12(9)13)8-10-3-5-11(16-2)6-4-10/h3-7H,8,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEBORECBRIBROE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1)CC2=CC=C(C=C2)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine typically involves the reaction of 4-methoxybenzylamine with 4-methyl-1H-pyrazole-5-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

化学反応の分析

Nucleophilic Substitution Reactions

The 4-methoxybenzyl group at the N1 position participates in nucleophilic substitutions under basic conditions. For example, deprotection of the methoxy group can occur via hydrolysis:

Reductive Amination

The primary amine at position 5 undergoes reductive amination with aldehydes/ketones. A solvent-free protocol using NaBH₄ achieves high yields:

| Substrate | Reagents | Conditions | Yield | Product |

|---|---|---|---|---|

| p-Methoxybenzaldehyde | NaBH₄, MeOH | 25°C, 1 h | 88% | N-(4-methoxybenzyl) derivative |

This method avoids intermediate isolation, enabling efficient synthesis of secondary amines .

Oxidation Reactions

The pyrazole ring undergoes oxidation at the methyl group (C4) under strong oxidizing agents:

| Oxidizing Agent | Conditions | Product | Application |

|---|---|---|---|

| KMnO₄ (acidic) | H₂SO₄, 80°C, 4 h | 5-Amino-1-(4-methoxybenzyl)pyrazole-4-carboxylic acid | Precursor for metal complexes |

| CrO₃ | Acetic acid, reflux | Pyrazolone derivatives | Bioactive intermediate |

Coupling Reactions

The amine group facilitates coupling with carboxylic acids or acyl chlorides:

| Coupling Partner | Catalyst | Conditions | Yield | Product |

|---|---|---|---|---|

| 4-Nitrobenzoyl chloride | DMAP, DCM | 0°C → 25°C, 12 h | 72% | N-(4-nitrobenzoyl)amide |

| Acetic anhydride | NEt₃, THF | 25°C, 6 h | 85% | N-Acetylated derivative |

Cyclocondensation Reactions

The compound participates in heterocycle formation via cyclocondensation:

| Reactant | Conditions | Product | Key Feature |

|---|---|---|---|

| CS₂, KOH | EtOH, reflux, 8 h | Thiazolidinone derivatives | Antimicrobial activity |

| Ethyl acetoacetate | PTSA, toluene, Dean-Stark | Pyrano[2,3-c]pyrazole | Fluorescent properties |

Coordination Chemistry

The amine and pyrazole nitrogen atoms act as ligands for transition metals:

| Metal Salt | Solvent | Complex Structure | Application |

|---|---|---|---|

| CuCl₂·2H₂O | MeOH/H₂O | Octahedral Cu(II) complex | Catalytic oxidation studies |

| Zn(OAc)₂ | DMF | Tetrahedral Zn(II) complex | Luminescent materials |

Key Mechanistic Insights

-

Steric Effects : The 4-methyl group directs electrophilic attacks to the C3 position of the pyrazole ring.

-

Electronic Modulation : The 4-methoxybenzyl group enhances solubility in polar aprotic solvents while stabilizing intermediates through resonance .

-

pH Sensitivity : Protonation of the amine at pH < 4 alters reactivity patterns in aqueous media .

科学的研究の応用

Chemical Synthesis and Applications

Building Block in Organic Synthesis

1-(4-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine serves as a crucial building block in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, enabling the creation of derivatives with enhanced properties. The compound can undergo reactions such as oxidation, reduction, and substitution, making it versatile for synthetic chemists.

Table 1: Common Reactions Involving this compound

| Reaction Type | Reagents Used | Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate | Oxides or hydroxyl derivatives |

| Reduction | Sodium borohydride | Reduced amines or alcohols |

| Substitution | Nucleophiles (halides, amines) | Substituted pyrazole derivatives |

Biological Activities

Antimicrobial and Anti-inflammatory Properties

Research has indicated that this compound exhibits potential antimicrobial and anti-inflammatory activities. Studies have shown that similar pyrazole derivatives can inhibit bacterial growth and reduce inflammation through specific molecular interactions . The mechanism may involve the inhibition of enzymes involved in inflammatory pathways, leading to therapeutic benefits.

Case Study: Antimicrobial Activity

In a study assessing the antimicrobial efficacy of various pyrazole derivatives, this compound demonstrated significant activity against several bacterial strains. The compound's ability to disrupt bacterial cell wall synthesis was highlighted as a key factor in its effectiveness .

Pharmaceutical Applications

Potential Pharmaceutical Intermediate

The compound is being explored as a pharmaceutical intermediate in drug development. Its structural features allow for modifications that can enhance potency and selectivity against specific biological targets. For instance, it has been investigated as a potential inhibitor of PRMT5 (protein arginine methyltransferase 5), which is implicated in various cancers .

Table 2: Research on PRMT5 Inhibition

| Compound | Mechanism of Action | Efficacy | References |

|---|---|---|---|

| This compound | Inhibits PRMT5 activity | Significant | |

| PF-06939999 | PRMT5 inhibitor | Dose-limiting toxicities observed |

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is utilized in the production of specialty chemicals. Its ability to undergo various chemical transformations makes it valuable for synthesizing fine chemicals used in various applications, including agrochemicals and materials science .

作用機序

The mechanism of action of 1-(4-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

類似化合物との比較

Comparison with Similar Pyrazol-5-amine Derivatives

Structural and Physicochemical Properties

Key structural variations among analogs include:

- Substituent on the benzyl group : Methoxy, fluoro, tert-butyl, or dimethoxy groups.

- Substituent on the pyrazole ring : Methyl, cyclopropyl, or other functional groups at positions 3 or 4.

Table 1: Comparative Physicochemical Data

Key Observations :

- Substituent Position: Methyl at position 4 (vs.

- Benzyl Modifications : Electron-withdrawing groups (e.g., 3-F in ) may reduce electron density on the pyrazole ring, affecting reactivity. Bulky groups (e.g., tert-butyl in ) hinder molecular packing, altering solubility.

- Cyclopropyl Substitution : Enhances antimicrobial efficacy due to increased lipophilicity and membrane penetration .

Spectral and Analytical Data

Table 2: NMR Chemical Shifts for Selected Compounds

生物活性

1-(4-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with a methoxybenzyl group and a methyl group. Its chemical structure can be represented as follows:

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound was tested at concentrations ranging from 6.25 µg/mL to 40 µg/mL, showing promising results compared to standard antibiotics like ampicillin and amoxicillin .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It appears to inhibit specific enzymes involved in inflammatory pathways, potentially leading to reduced inflammation. Studies have shown that derivatives of pyrazole compounds often exhibit anti-inflammatory activity, suggesting that this compound may follow similar mechanisms .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli, S. aureus | |

| Anti-inflammatory | Inhibition of inflammatory pathways | |

| Anticancer | Inhibitory effects on cancer cell lines |

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has shown efficacy against various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells. The compound's mechanism may involve the induction of apoptosis in cancer cells, which is a significant area of interest for future therapeutic applications .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses, leading to reduced production of pro-inflammatory cytokines.

- Cell Cycle Arrest : Evidence suggests that it may induce cell cycle arrest in cancer cells, preventing proliferation and promoting apoptosis.

Case Studies

Several case studies have explored the efficacy of pyrazole derivatives similar to this compound:

- Study on Anticancer Activity : A study evaluated various pyrazole derivatives against multiple cancer cell lines, revealing that those with similar structural motifs exhibited significant antiproliferative effects, particularly against breast and liver cancer cells .

- Anti-inflammatory Assessment : Another investigation focused on the anti-inflammatory properties of pyrazole derivatives, demonstrating their ability to reduce inflammation in animal models effectively .

Q & A

Q. What synthetic methodologies are effective for preparing 1-(4-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine and its derivatives?

The synthesis typically involves a multi-step approach:

- Condensation : Reacting 4-methoxybenzaldehyde with hydrazine derivatives to form hydrazones.

- Cyclization : Using sodium ethoxide in ethanol to cyclize intermediates into the pyrazole core .

- Acylation : Introducing substituents via reactions with acid chlorides in dichloromethane, monitored by TLC and purified via silica gel chromatography (60–120 mesh) with hexane:ethyl acetate (8:2) .

- Optimization : Key steps include Pd/C-mediated hydrogenation for reduction and HCl-mediated deprotection of Boc groups .

Q. How can the structure of this compound derivatives be confirmed?

- NMR Spectroscopy : H and C NMR (400 MHz, CDCl) identify functional groups and regiochemistry. For example, the methoxy group appears as a singlet at δ 3.85 ppm, while aromatic protons show characteristic splitting patterns .

- X-ray Crystallography : Resolves absolute configuration, as demonstrated for related pyrazole derivatives (e.g., 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde) .

- Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., m/z 437.41 for a dinitrobenzamide derivative) .

Q. What in vitro assays are suitable for evaluating the antimicrobial activity of this compound?

- Bacterial Strains : Test against Gram-positive (e.g., Staphylococcus aureus ATCC 29737) and Gram-negative (e.g., Escherichia coli ATCC 25922) bacteria using agar dilution or broth microdilution, with streptomycin as a positive control .

- Fungal Strains : Assess activity against Aspergillus flavus and Fusarium verticillioides via disk diffusion, using nystatin as a reference .

- MIC Determination : Report minimum inhibitory concentrations (MICs) in µg/mL to quantify potency .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of more potent derivatives?

- Substituent Effects : Electron-withdrawing groups (e.g., nitro in 9a) enhance antibacterial activity, while bulky groups (e.g., tert-butyl in 9c) may reduce bioavailability .

- Cyclopropyl Modification : The cyclopropyl group at position 3 improves membrane penetration, as seen in derivatives with MICs ≤25 µg/mL against Klebsiella pneumoniae .

- Aromatic Substitutions : Methoxybenzyl groups at position 1 increase lipophilicity, correlating with antifungal efficacy against Penicillium chrysogenum .

Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved during structural elucidation?

- Solvent Effects : Compare spectra in CDCl vs. DMSO-d; aromatic proton shifts vary due to hydrogen bonding .

- Dynamic Processes : Use variable-temperature NMR to detect conformational exchange broadening, as observed in flexible benzyl groups .

- Crystallographic Validation : Cross-reference NMR assignments with X-ray data, as done for 3-methoxybenzamide derivatives .

Q. What strategies mitigate low yields in the acylation step of pyrazol-5-amine derivatives?

- Reagent Ratios : Use triethylamine (3.0 eq) to scavenge HCl, preventing side reactions .

- Temperature Control : Perform reactions at 0–5°C to minimize decomposition of acid chlorides .

- Purification : Optimize column chromatography gradients (e.g., hexane:ethyl acetate from 8:2 to 7:3) to isolate polar byproducts .

Q. How can computational methods complement experimental data in optimizing this compound’s bioactivity?

- Docking Studies : Model interactions with bacterial targets (e.g., β-lactamase or DNA gyrase) to prioritize substituents .

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with antimicrobial activity .

- MD Simulations : Assess membrane permeability of cyclopropyl-containing derivatives .

Methodological Challenges

Q. How should researchers address discrepancies in biological activity across similar derivatives?

- Dose-Response Curves : Validate activity trends using IC/MIC values rather than single-concentration data .

- Cytotoxicity Screening : Rule out false positives by testing against mammalian cell lines (e.g., HEK293) .

- Resistance Profiling : Compare activity against drug-sensitive and resistant strains to identify scaffold-specific efficacy .

Q. What analytical techniques are critical for purity assessment during scale-up?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。